Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is a chemical compound with the molecular formula C10H17NO4 It is a derivative of carbamic acid, featuring a propynyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester typically involves the reaction of (2,2-diethoxyethyl)amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with active sites of enzymes. This interaction can modulate the activity of the enzymes, resulting in various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but with a phenyl group instead of a propynyl group.
Carbamic acid, (2,2-diethoxyethyl)-, ethyl ester: Lacks the propynyl group, making it less reactive in certain chemical reactions.
Uniqueness
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other carbamic acid derivatives and enhances its utility in various scientific and industrial contexts.
Properties
CAS No. |
475469-16-0 |
---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl N-(2,2-diethoxyethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H21NO4/c1-5-9-13(12(14)17-8-4)10-11(15-6-2)16-7-3/h1,11H,6-10H2,2-4H3 |
InChI Key |
BCPPNABHQVQEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CC#C)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.